molecular formula C19H25NO4 B13493709 tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13493709
M. Wt: 331.4 g/mol
InChI Key: ISEPVIJNYIWXKG-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a tert-butyl carbamate group and a methoxy substituent at position 3. This structure is of interest in medicinal chemistry as a building block for drug discovery, particularly in the design of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-20)12-13-11-14(23-4)5-6-15(13)16(19)21/h5-6,11H,7-10,12H2,1-4H3

InChI Key

ISEPVIJNYIWXKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized spirocyclic compound, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of spirocyclic tert-butyl carbamates with variations in substituents, oxidation states, and core heterocycles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Core Modifications Molecular Formula Molecular Weight CAS No. Key Features
tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 5-methoxy, indene-piperidine core C₁₉H₂₅NO₄ 331.41* Not explicitly provided† Methoxy group enhances electron density; spiro core stabilizes conformation .
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 4-fluoro substitution C₁₈H₂₂FNO₃ 319.37 2377354-94-2 Fluorine increases lipophilicity and metabolic stability .
tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 6-bromo substitution C₁₈H₂₂BrNO₃ 380.28 2245084-41-5 Bromine enables cross-coupling reactions for further derivatization .
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 4-chloro, 5-methyl, indene-piperidine isomer C₁₉H₂₄ClNO₃ 349.85 1007362-96-0 Chlorine and methyl groups alter steric and electronic profiles .
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Indoline core (vs. indene), 2-oxo group C₁₉H₂₆N₂O₄ 346.43 752234-64-3 Indoline core reduces aromaticity, affecting solubility and reactivity .

Key Differences and Implications:

Halogenated Derivatives (Fluoro, Bromo, Chloro): Increase molecular weight and polarity. Fluorine improves bioavailability, while bromo/chloro groups serve as synthetic handles . Methyl Group (CAS 1007362-96-0): Introduces steric hindrance, possibly affecting conformational flexibility .

Core Modifications: Indene vs.

Synthetic Utility :

  • Bromo and chloro derivatives are preferred for Suzuki-Miyaura or Ullmann coupling reactions to generate diverse analogs .
  • The tert-butyl carbamate group is a common protecting group, facilitating modular synthesis .

Biological Activity

tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.

The compound's molecular formula is C19H25NO4C_{19}H_{25}NO_4, with a molecular weight of 331.4 g/mol. The IUPAC name is tert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate. Its structural uniqueness arises from the combination of a tert-butyl group and a methoxy group within a spirocyclic framework, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₅NO₄
Molecular Weight331.4 g/mol
IUPAC Nametert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
InChI KeyISEPVIJNYIWXKG-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological pathways. Research suggests that it may modulate various signaling pathways involved in inflammation and neuroprotection. The exact mechanism remains under investigation but is thought to involve the inhibition of pro-inflammatory cytokines and the promotion of neuroprotective factors.

Anti-inflammatory Effects

Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of spirocyclic compounds have been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. The presence of the methoxy group may enhance these effects by increasing lipophilicity, facilitating better membrane penetration.

Neuroprotective Properties

Research into neuroprotective effects has revealed that related compounds can protect neuronal cells from oxidative stress and apoptosis. The spirocyclic structure may contribute to this activity by stabilizing the cellular environment and enhancing the resilience of neurons against harmful stimuli.

Case Studies

  • In Vitro Studies : A study examining the anti-inflammatory effects of similar compounds demonstrated a reduction in nitric oxide production in macrophages treated with tert-butyl derivatives. This suggests a potential for reducing inflammation in chronic diseases.
  • Neuroprotection : In another study focusing on neuroprotection, researchers observed that spirocyclic compounds could prevent neuronal cell death induced by glutamate toxicity in cultured neurons, indicating a protective mechanism against excitotoxicity.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameBiological Activity
tert-butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate Exhibits anti-cancer properties
tert-butyl 5-cyano-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate Demonstrated neuroprotective effects
tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate Known for anti-inflammatory activities

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